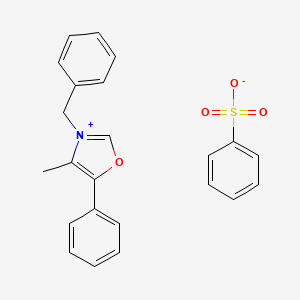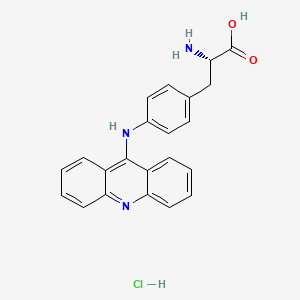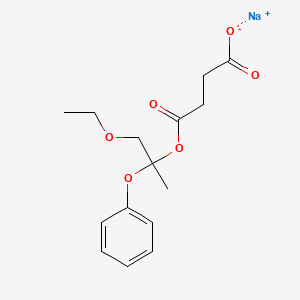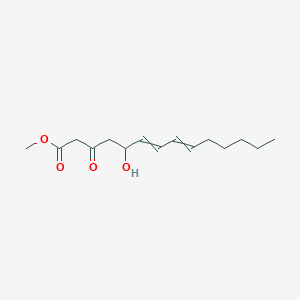![molecular formula C15H14O5 B14502451 2-[2-(3,4-Dimethoxyphenyl)ethenyl]-5-hydroxy-4H-pyran-4-one CAS No. 64480-50-8](/img/structure/B14502451.png)
2-[2-(3,4-Dimethoxyphenyl)ethenyl]-5-hydroxy-4H-pyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(3,4-Dimethoxyphenyl)ethenyl]-5-hydroxy-4H-pyran-4-one is a complex organic compound characterized by its unique structure, which includes a pyran ring, a hydroxy group, and a dimethoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-Dimethoxyphenyl)ethenyl]-5-hydroxy-4H-pyran-4-one typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and 4-hydroxy-6-methyl-2H-pyran-2-one.
Condensation Reaction: The 3,4-dimethoxybenzaldehyde undergoes a condensation reaction with 4-hydroxy-6-methyl-2H-pyran-2-one in the presence of a base such as sodium hydroxide.
Reaction Conditions: The reaction is carried out under reflux conditions, typically at a temperature of around 80-100°C for several hours.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(3,4-Dimethoxyphenyl)ethenyl]-5-hydroxy-4H-pyran-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the ethenyl group can be reduced to form a single bond.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-[2-(3,4-Dimethoxyphenyl)ethenyl]-5-oxo-4H-pyran-4-one.
Reduction: Formation of 2-[2-(3,4-Dimethoxyphenyl)ethyl]-5-hydroxy-4H-pyran-4-one.
Substitution: Formation of derivatives with different substituents replacing the methoxy groups.
Aplicaciones Científicas De Investigación
2-[2-(3,4-Dimethoxyphenyl)ethenyl]-5-hydroxy-4H-pyran-4-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound in reaction mechanism studies.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of 2-[2-(3,4-Dimethoxyphenyl)ethenyl]-5-hydroxy-4H-pyran-4-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.
Pathways Involved: It may modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
2-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methoxy-2,3-dihydropyran-6-one: Similar structure but with a methoxy group instead of a hydroxy group.
3,4-Dimethoxyphenethylamine: Contains the dimethoxyphenyl group but lacks the pyran ring and hydroxy group.
Uniqueness
2-[2-(3,4-Dimethoxyphenyl)ethenyl]-5-hydroxy-4H-pyran-4-one is unique due to its combination of a pyran ring, hydroxy group, and dimethoxyphenyl group, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
64480-50-8 |
|---|---|
Fórmula molecular |
C15H14O5 |
Peso molecular |
274.27 g/mol |
Nombre IUPAC |
2-[2-(3,4-dimethoxyphenyl)ethenyl]-5-hydroxypyran-4-one |
InChI |
InChI=1S/C15H14O5/c1-18-14-6-4-10(7-15(14)19-2)3-5-11-8-12(16)13(17)9-20-11/h3-9,17H,1-2H3 |
Clave InChI |
IVYWAJNUKRQSAS-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C=CC2=CC(=O)C(=CO2)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-(Methylsulfanyl)-1,3-diphenyl-1H-pyrimido[5,4-e][1,3,4]thiadiazine](/img/structure/B14502392.png)

![2-(3-Methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)ethyl 4-aminobenzoate](/img/structure/B14502406.png)
![N-(3-{[3-(Tridecyloxy)propyl]amino}propyl)octadecanamide](/img/structure/B14502419.png)


![6-Decyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14502435.png)




![2-{[(Prop-2-yn-1-yl)amino]methyl}phenol](/img/structure/B14502464.png)
